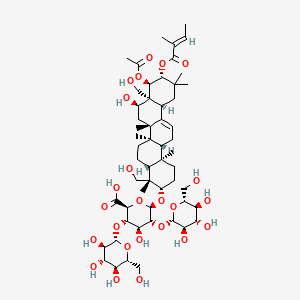

alpha-Aescin

Description

See also: Horse Chestnut (part of).

Properties

CAS No. |

66795-86-6 |

|---|---|

Molecular Formula |

C55H86O24 |

Molecular Weight |

1131.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/t26-,27+,28+,29+,30+,31+,32+,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 |

InChI Key |

AXNVHPCVMSNXNP-FPFZDEADSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Isomers of Alpha-Aescin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-aescin, a prominent member of the escin (B49666) family of triterpenoid (B12794562) saponins, is a key bioactive constituent isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum). It exists as a complex mixture of closely related isomers that exhibit distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound and its primary isomers, offering detailed data, experimental protocols, and visualizations of relevant signaling pathways to support research and drug development endeavors.

Chemical Structure and Isomerism

Aescin is broadly categorized into two main groups of isomers: α-aescin and β-aescin. These isomers share the same molecular formula, C₅₅H₈₆O₂₄, and a common triterpenoid aglycone backbone, but differ in the position of their acyl groups.[1][2]

Core Structure: The fundamental structure consists of a pentacyclic triterpene aglycone to which a trisaccharide chain is attached at the C-3 position. This sugar chain is typically composed of glucuronic acid, with two glucose units attached.[2]

α-Aescin vs. β-Aescin: The primary distinction between α-aescin and β-aescin lies in the location of an acetyl group on the aglycone. In β-aescin , the acetyl group is located at the C-22 position.[1] In contrast, α-aescin , also referred to as isoescin, has the acetyl group at the C-28 position.[2] This seemingly minor structural variance significantly impacts their physicochemical properties and biological efficacy, with β-aescin generally considered the more pharmacologically active form.[2]

Further Isomerism (Ia, Ib, etc.): Within both the α-aescin and β-aescin groups, further isomerism exists based on the nature of the acyl group at the C-21 position. These are typically angelic acid or tiglic acid, which are cis and trans isomers of 2-methyl-2-butenoic acid, respectively. This gives rise to isomers such as:

-

Escin Ia and Isoescin Ia: Contain a tigloyl group.

-

Escin Ib and Isoescin Ib: Contain an angloyl group.

The structural relationship between these key isomers is depicted below.

Physicochemical Properties

The structural differences among aescin isomers directly influence their physicochemical characteristics. A summary of key quantitative data is presented in the following table for comparative analysis.

| Property | α-Aescin (Isoescin) | β-Aescin | Isoescin Ia | Escin Ib |

| Molecular Formula | C₅₅H₈₆O₂₄[3] | C₅₅H₈₆O₂₄[4] | C₅₅H₈₆O₂₄[3] | C₅₅H₈₆O₂₄[5] |

| Molecular Weight | 1131.26 g/mol [6] | 1131.3 g/mol [4] | 1131.26 g/mol [6] | 1131.3 g/mol [5] |

| Melting Point | - | 221-225 °C | - | - |

| Solubility | More water-soluble than β-aescin[1] | Poorly water-soluble in acidic form, soluble in methanol[1][7] | Soluble in DMSO[6] | Soluble in methanol[7] |

| CAS Number | - | 11072-93-8[4] | 219944-39-5[3] | 26339-90-2[5] |

Experimental Protocols

Isolation and Purification of Aescin Isomers

A general protocol for the isolation and purification of aescin isomers from horse chestnut seeds involves solvent extraction followed by chromatographic separation.

1. Extraction:

-

Sample Preparation: Dried and powdered horse chestnut seeds are used as the starting material.[8]

-

Solvent Extraction: The powdered seeds are extracted with 60-70% ethanol (B145695) or methanol.[1][8] This can be performed using maceration or soxhlet extraction. For optimal yield of β-aescin, extraction from fresh, frozen, and ground seeds using water has also been proposed.[1]

-

Acid Precipitation: The crude extract is often acidified to a pH of 3.0-4.5 to precipitate the less soluble β-aescin, allowing for an initial separation from the more water-soluble α-aescin.[1][9]

2. Chromatographic Separation:

-

Column Chromatography: The crude aescin mixture can be further purified using column chromatography on silica (B1680970) gel or acidic alumina.[9][10]

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity isomers, preparative HPLC is the method of choice. A typical protocol is as follows:

The workflow for a typical isolation and purification process is outlined below.

Signaling Pathways

Aescin exerts its pharmacological effects, particularly its anti-inflammatory properties, by modulating key cellular signaling pathways. Two of the most well-documented pathways are the Glucocorticoid Receptor (GR) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

Glucocorticoid Receptor (GR) and NF-κB Signaling

Aescin exhibits glucocorticoid-like activity. It is believed to upregulate the expression of the glucocorticoid receptor.[13][14] The activated GR can then interfere with the pro-inflammatory NF-κB signaling cascade.[15][16] NF-κB is a transcription factor that, upon activation, translocates to the nucleus and promotes the expression of various inflammatory mediators.[17][18] By inhibiting the NF-κB pathway, aescin effectively reduces inflammation.[15]

The interplay between aescin, the glucocorticoid receptor, and the NF-κB pathway is illustrated in the following diagram.

Conclusion

This compound and its isomers represent a complex but fascinating group of natural products with significant therapeutic potential. A thorough understanding of their distinct chemical structures and physicochemical properties is paramount for harnessing their full pharmacological benefits. The experimental protocols outlined provide a foundation for the isolation and characterization of these compounds, while the elucidation of their interaction with key signaling pathways, such as the glucocorticoid and NF-κB pathways, offers valuable insights for targeted drug design and development. This guide serves as a technical resource to aid researchers and scientists in their ongoing exploration of this important class of saponins.

References

- 1. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isoescin IA | C55H86O24 | CID 6476032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aescin - Wikipedia [en.wikipedia.org]

- 5. Escin Ib | C55H86O24 | CID 6476031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isoescin IA | HIV Protease | TargetMol [targetmol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. m.elewa.org [m.elewa.org]

- 9. WO2003080636A1 - A simple process for obtaining beta-aescin from indian horse chestnut (aesculus indica) - Google Patents [patents.google.com]

- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 11. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]

- 12. New HPLC pattern-oriented approach for quality control of enteric coated tablets containing aescin from Aesculus hippocastanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory effect of external use of escin on cutaneous inflammation:possible involvement of glucocorticoids receptor [cjnmcpu.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Decoding the Isomers: A Technical Guide to the Structural and Functional Variances of α-Aescin and β-Aescin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aescin, a complex mixture of triterpenoid (B12794562) saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), is a compound of significant interest in pharmacology due to its potent anti-inflammatory, anti-edematous, and venotonic properties. This technical guide provides an in-depth exploration of the structural and functional distinctions between its two primary isomeric forms, α-aescin and β-aescin. While both share the same molecular formula, their subtle structural divergence leads to marked differences in their physicochemical properties and biological activities. This document will serve as a comprehensive resource, detailing their structural nuances, comparative physicochemical data, analytical methodologies for their differentiation, and the implications of their structural variance on biological signaling pathways.

Core Structural Differences

The fundamental distinction between α-aescin and β-aescin lies in the stereochemistry of the acetyl group attached to the aglycone backbone, specifically at the C-22 and C-28 positions.[1][2]

-

β-Aescin: In the β-isomer, the acetyl group is located at the C-22 position of the triterpene aglycone.[2] This specific configuration is largely responsible for its significant pharmacological activity.[3]

-

α-Aescin: In contrast, α-aescin is a mixture of β-aescin and another isomer known as cryptoescin (or isoescin).[2][3] In cryptoescin, the acetyl group is positioned at the C-28 carbon.[2] The α-aescin mixture may also contain cis- and trans-geometric isomers.[4]

This seemingly minor positional difference in the acetyl group profoundly influences the molecule's three-dimensional structure, which in turn dictates its interaction with biological targets and its overall physicochemical profile.

Comparative Physicochemical Properties

The structural isomerism of α- and β-aescin gives rise to distinct physicochemical characteristics that are crucial for their separation, identification, and formulation.[1][5] β-aescin is noted to be less soluble in water compared to α-aescin.[6]

| Property | α-Aescin | β-Aescin | Reference |

| Melting Point | 225-227 °C | 222-223 °C | [5] |

| Specific Rotation | -13.5° (c=5 in methanol) | -23.7° (c=5 in methanol) | [5] |

| Hemolytic Index | 1:20,000 | 1:40,000 | [5] |

| Water Solubility | More soluble | Less soluble | [6] |

Experimental Protocols for Differentiation and Characterization

The differentiation and quantification of α- and β-aescin are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for their separation.

High-Performance Liquid Chromatography (HPLC) Protocol for Aescin Isomer Separation

This protocol is adapted from a validated method for the separation and quantification of aescin isomers.[7][8]

Objective: To separate and quantify α-aescin and β-aescin isomers in a sample.

Materials:

-

HPLC system with a UV detector

-

Gemini C18 column (250 mm × 4.6 mm, 5 µm particle size)[7]

-

Acetonitrile (B52724) (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Methanol (B129727) (HPLC grade)

-

Ultrapure water

-

Aescin reference standards (α- and β-isomers)

-

Sample containing aescin

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Sonicator

-

0.45 µm syringe filters

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% phosphoric acid in water (40:60, v/v).[7] Degas the mobile phase prior to use.

-

Standard Solution Preparation: Accurately weigh and dissolve the α-aescin and β-aescin reference standards in methanol to prepare stock solutions of known concentrations. Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve.

-

Sample Preparation: Accurately weigh a quantity of the powdered sample containing approximately 20 mg of aescin and suspend it in methanol in a volumetric flask to achieve a concentration of 0.2 mg/mL.[7] Sonicate the suspension for 20 minutes to ensure complete dissolution and then filter it through a 0.45 µm syringe filter.[7]

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis: Identify the peaks corresponding to α-aescin and β-aescin in the chromatograms based on the retention times of the reference standards. Construct a calibration curve by plotting the peak areas of the standards against their concentrations. Use the regression equation from the calibration curve to quantify the amounts of α- and β-aescin in the sample.

Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the definitive structural characterization of aescin isomers.[2]

-

Mass Spectrometry (MS): While both isomers have the same molecular weight, fragmentation patterns in tandem MS (MS/MS) can reveal structural differences. The position of the acetyl group influences how the molecule fragments upon collision-induced dissociation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can distinguish between the isomers. The chemical shifts of the protons and carbons in the vicinity of the acetyl group will differ depending on its location (C-22 vs. C-28). Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can further confirm the connectivity and pinpoint the exact location of the acetyl group.

Impact on Biological Signaling Pathways

The structural variance between α- and β-aescin has a profound impact on their pharmacological activity, with β-aescin being the more potent isomer.[3] The biological effects of aescin are primarily attributed to the β-form.

Anti-Inflammatory Effects

β-Aescin exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating the NF-κB (Nuclear Factor-kappa B) signaling pathway .[[“]][10]

-

Inhibition of NF-κB Activation: β-Aescin has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[[“]] By inhibiting NF-κB, β-aescin reduces the production of inflammatory mediators, thereby mitigating the inflammatory response.

-

Glucocorticoid-like Activity: Some studies suggest that the anti-inflammatory effects of aescin may be mediated through a glucocorticoid-like mechanism, which can also lead to the inhibition of the NF-κB pathway.[10]

The less pronounced anti-inflammatory activity of α-aescin is likely due to the different spatial arrangement of the acetyl group, which may result in a weaker interaction with the molecular targets involved in these signaling pathways.

Caption: Differential inhibition of the NF-κB pathway by aescin isomers.

Venotonic and Vasoprotective Effects

The venotonic (increasing venous tone) and vasoprotective properties of aescin are crucial for its therapeutic use in chronic venous insufficiency. These effects are also predominantly attributed to β-aescin.

-

Prostaglandin (B15479496) F2α (PGF2α) Release: Aescin has been shown to stimulate the release of PGF2α from venous tissue.[11] PGF2α is a potent vasoconstrictor, and its release contributes to the increased venous tone observed with aescin treatment.

-

Calcium Channel Sensitization: Aescin is believed to sensitize vascular smooth muscle cells to calcium ions, leading to enhanced contractility and improved venous return.[3]

The structural configuration of β-aescin likely allows for a more effective interaction with the cellular components responsible for these actions, such as membrane receptors or enzymes involved in prostaglandin synthesis.

Caption: Workflow of β-aescin's venotonic effect via PGF2α release.

Conclusion

The structural isomerism between α-aescin and β-aescin, centered on the position of an acetyl group, is a critical determinant of their physicochemical properties and pharmacological activities. β-Aescin emerges as the significantly more potent isomer, with its anti-inflammatory and venotonic effects well-documented and linked to specific signaling pathways. A thorough understanding of these differences, facilitated by robust analytical methods like HPLC, is paramount for the development of effective and well-characterized aescin-based therapeutics. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of these important natural compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Aescin-Cholesterol Complexes in DMPC Model Membranes: A DSC and Temperature-Dependent Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]

- 8. researchgate.net [researchgate.net]

- 9. consensus.app [consensus.app]

- 10. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mode of action of aescin and the release of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpha-Aescin: A Technical Guide to Natural Sources, Extraction, and Purification

Introduction: Alpha-Aescin, also known as isoescin, is a prominent member of the escin (B49666) family, a complex mixture of triterpenoid (B12794562) saponins (B1172615).[1][2] These compounds are primarily extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum) and are of significant interest to the pharmaceutical and cosmetic industries for their therapeutic properties.[3][4][5] Aescin exists in two main isomeric forms: α-escin and β-escin, which differ in the position of an acetyl group on the aglycone backbone.[2][6] While β-escin is generally considered the more pharmacologically active component, α-escin also contributes to the overall bioactivity of horse chestnut extracts.[1][2] This guide provides a detailed overview of the natural sources of this compound, comprehensive extraction and purification protocols, and insights into its biological activity.

Natural Sources and Distribution of this compound

The primary and most commercially viable natural source of this compound is the seed of the horse chestnut tree, Aesculus hippocastanum.[3][4][7] The entire escin complex, comprising both α- and β-isomers, can constitute an impressive percentage of the seed's dry weight. Research indicates that escins are found almost exclusively within the seeds of the horse chestnut tree.[8]

The total escin content can vary, but studies have reported it to be as high as 13% of the seed's dry weight.[3][4] The ratio of α-escin to β-escin can be influenced by the age and storage conditions of the seeds, with older seeds potentially showing an increased proportion of the alpha-isomer.[9] Quantitative analysis has been performed on different parts of the seed, revealing varying concentrations of major saponins.

Table 1: Quantitative Data on Major Escins in Aesculus hippocastanum Seeds

| Saponin (B1150181) | Tissue | Concentration (% of dry weight, approx.) | Reference |

| Total Escins | Dry Seeds | up to 13% | [3][4] |

| Escin Ia | Endosperm | Varies | [10] |

| Escin Ib | Endosperm | Varies | [10] |

| Isoescin Ia (α-escin) | Endosperm | Varies | [10] |

| Isoescin Ib (α-escin) | Endosperm | Varies | [10] |

| Escin Ia | Seed Skin | Varies | [10] |

| Escin Ib | Seed Skin | Varies | [10] |

| Isoescin Ia (α-escin) | Seed Skin | Varies | [10] |

| Isoescin Ib (α-escin) | Seed Skin | Varies | [10] |

Note: Specific percentages for individual saponins in different tissues can fluctuate based on harvest time, storage, and analytical methodology. The study cited indicates a decrease of over 30% in endosperm and 40% in skin upon two years of storage.[10]

Extraction and Purification Methodologies

The extraction of this compound is typically performed as part of the total escin complex, followed by purification and separation steps. The methodologies aim to efficiently isolate these saponins from the fatty oils and other components present in the seeds.[7]

Solvent Extraction

Conventional extraction relies on the solubility of escins in aqueous-alcoholic solutions.

-

Ethanol (B145695)/Methanol (B129727) Extraction: Dried and powdered horse chestnut seeds are treated with aqueous ethanol (typically 50-70%) or methanol.[6][10] Using 50% ethanol is noted as a selective method to avoid the co-extraction of fatty oils.[7] Fresh, frozen seeds can also be extracted using only water, which helps prevent the isomerization of β-escin to α-escin that can occur during drying.[6][11]

-

Ultrasonic-Assisted Extraction (UAE): This method enhances extraction efficiency. Optimized conditions have been reported as using 70% methanol at a temperature of 80°C for 4 hours.[1][10]

Purification Techniques

Following initial extraction, a series of purification steps are required to isolate and separate the escin fractions.

-

Acid Precipitation: A common method for isolating the total escin complex involves adjusting the pH of the aqueous extract. By lowering the pH to 3-4 with a strong acid, the less soluble protonated forms of escins precipitate and can be separated from the solution.[6][12]

-

Solvent Partitioning: The crude extract can be fractionated using liquid-liquid extraction with solvents of varying polarity, such as n-butanol.[12][13]

-

Ion-Exchange Chromatography: Since escin exists as a potassium salt in the plant, cation-exchange resins are used for purification.[7] The K+-escin is converted to H+-escin, facilitating its isolation.[7][13]

-

Column Chromatography: For higher purity, column chromatography using adsorbents like activated aluminum oxide is employed.[14] The extract is loaded onto the column, and fractional elution with a solvent system (e.g., n-propanol, ethyl acetate, and water) separates the components.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard analytical method for quantifying individual escins and can also be used for preparative separation.[8][10] A common setup involves a C18 column with a mobile phase of acetonitrile (B52724) and a dilute acid solution (e.g., 0.10% phosphoric acid).[1][10]

Experimental Protocols

Protocol for Ultrasonic-Assisted Extraction and HPLC Analysis

This protocol is based on methodologies developed for the quantification of major saponins in horse chestnut seeds.[1][10]

-

Sample Preparation: Dry horse chestnut seeds at room temperature, grind them into a fine powder, and pass through a sieve.

-

Extraction:

-

Place a known quantity of powdered seed material into an extraction vessel.

-

Add 70% methanol as the extraction solvent.

-

Perform ultrasonic extraction at a controlled temperature of 80°C for a duration of 4 hours.

-

After extraction, filter the mixture to separate the liquid extract from the solid residue.

-

-

HPLC Analysis:

-

Column: Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm) or equivalent C18 column.

-

Mobile Phase: Acetonitrile and 0.10% phosphoric acid solution (39:61 v/v).

-

Flow Rate: 0.5 mL/min.

-

Detection Wavelength: 210 nm and 230 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 μL.

-

Inject the filtered extract and compare retention times and peak areas with certified reference standards of isoescin Ia and Ib to quantify this compound.

-

General Protocol for Purification via Acid Precipitation and Solvent Extraction

This protocol outlines a general procedure for purifying the escin extract.[6][12]

-

Initial Extraction: Obtain a crude aqueous-alcoholic extract from powdered horse chestnut seeds as described previously. Concentrate the extract under vacuum to remove the alcohol, leaving an aqueous solution.

-

Acidification: Slowly add an acid solution (e.g., HCl) to the aqueous extract to adjust the pH to a range of 1-4. This will cause the escin complex to precipitate.

-

Solvent Extraction:

-

Extract the acidified solution twice with an equal volume of n-butanol.

-

Combine the n-butanol fractions.

-

-

Neutralization and Recovery:

-

Wash the n-butanol solution with a base (lye) until it is neutral.

-

Recover the n-butanol solvent under reduced pressure.

-

-

Drying: Dry the resulting purified escin raw material using microwave or vacuum drying to obtain a final powder.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction

The following diagram illustrates a generalized workflow for the extraction and purification of the escin complex, from which this compound is isolated.

Signaling Pathway: Anti-Inflammatory Action of Aescin

Aescin's therapeutic effects, particularly its anti-inflammatory properties, have been linked to its ability to modulate cellular signaling pathways. One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.[15]

Conclusion

This compound, a significant saponin from Aesculus hippocastanum seeds, is a molecule of high pharmaceutical value. Its extraction and purification involve a multi-step process beginning with selective solvent extraction, followed by purification techniques such as acid precipitation and various forms of chromatography. The optimization of these methods is crucial for achieving high yield and purity. Understanding its mechanism of action, particularly its anti-inflammatory effects through pathways like NF-κB inhibition, underscores its importance in drug development and continues to drive research into its therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. m.elewa.org [m.elewa.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Horse Chestnut - Aescin - Escin - Cosmacon [cosmacon.de]

- 6. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. [Bioactive saponins and glycosides. XIII. Horse chestnut. (3): Quantitative analysis of escins Ia, Ib, IIa, and IIb by means of high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. EP0298148A1 - Method for the production of extracts rich in beta-aescin - Google Patents [patents.google.com]

- 12. CN102336803A - Purification and preparation method for aescin extract - Google Patents [patents.google.com]

- 13. EP1487847B1 - A simple process for obtaining beta-aescin from indian horse chestnut (aesculus indica) - Google Patents [patents.google.com]

- 14. US3766166A - Process for obtaining water soluble aescin from dry horse chestnut seeds extracts - Google Patents [patents.google.com]

- 15. Aesculus hippocastanum extract and the main bioactive constituent β-escin as antivirals agents against coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the α-Aescin Biosynthesis Pathway in Aesculus hippocastanum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the α-aescin biosynthesis pathway in Aesculus hippocastanum (horse chestnut). α-Aescin, a complex triterpenoid (B12794562) saponin (B1150181), is the principal bioactive compound in horse chestnut seeds and is of significant interest for its therapeutic applications, particularly in the treatment of chronic venous insufficiency. This document details the enzymatic steps involved in the synthesis of the α-aescin aglycone, protoaescigenin (B8773068), and its subsequent glycosylation and acylation. It also explores the potential regulatory mechanisms governing this pathway. Furthermore, this guide includes a compilation of quantitative data on aescin content in horse chestnut seeds and detailed experimental protocols for key analytical and molecular techniques employed in the study of this pathway. The information is presented to facilitate further research and development in the fields of natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction

Aesculus hippocastanum, commonly known as the horse chestnut tree, is a rich source of a variety of bioactive compounds, with the triterpenoid saponin mixture, collectively known as aescin, being the most prominent. Aescin is a complex mixture of acylated glycosides of two main aglycones: protoaescigenin and barringtogenol-C. α-Aescin, derived from protoaescigenin, is a major component and a key contributor to the pharmacological activities of horse chestnut seed extracts. These extracts are widely used in phytotherapy for their venotonic, anti-inflammatory, and anti-edematous properties.

Understanding the biosynthesis of α-aescin is crucial for several reasons. It can enable the development of biotechnological production platforms for this valuable compound, ensuring a consistent and high-quality supply. Furthermore, elucidating the enzymatic machinery involved can open avenues for the chemoenzymatic synthesis of novel aescin analogs with potentially improved therapeutic profiles. This guide aims to consolidate the current knowledge of the α-aescin biosynthesis pathway, providing a technical resource for researchers and professionals working in this area.

The α-Aescin Biosynthesis Pathway

The biosynthesis of α-aescin is a multi-step process that begins with the cyclization of 2,3-oxidosqualene (B107256) to form the triterpenoid backbone, followed by a series of oxidative modifications and subsequent glycosylation and acylation steps. The pathway can be broadly divided into the formation of the aglycone, protoaescigenin, and its conversion to α-aescin.

Formation of the Aglycone: Protoaescigenin

The initial steps of the pathway leading to the formation of the pentacyclic triterpenoid skeleton are part of the well-established isoprenoid pathway. The key committed step is the cyclization of 2,3-oxidosqualene.

-

β-Amyrin Synthesis: The biosynthesis of the α-aescin aglycone begins with the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme β-amyrin synthase (bAS) , also known as oxidosqualene cyclase (OSC). In Aesculus, the specific enzyme identified is AcOCS6 . This reaction forms the pentacyclic triterpenoid scaffold, β-amyrin.

-

Oxidative Modifications: Following the formation of β-amyrin, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs). These enzymes introduce hydroxyl groups at specific positions on the β-amyrin backbone, leading to the formation of protoaescigenin. Key identified CYPs in Aesculus include:

-

AcCYP716A278 and AcCYP716A275 : These enzymes are responsible for hydroxylation reactions.

-

AhCYP1, AhCYP2, and AhCYP3 : These CYPs are also involved in the oxidation of the β-amyrin aglycone. While the exact sequence of hydroxylation events is not fully elucidated, these enzymes are crucial for the formation of the highly oxygenated protoaescigenin.

-

Glycosylation and Acylation of Protoaescigenin

Once protoaescigenin is synthesized, it undergoes glycosylation and acylation to yield the final α-aescin molecule.

-

Glycosylation: The glycosylation of protoaescigenin is catalyzed by UDP-dependent glycosyltransferases (UGTs). This process involves the sequential addition of sugar moieties to the C3 hydroxyl group of the aglycone.

-

AhCSL1 (Cellulose synthase-like protein) and AcCSL1 : These enzymes are implicated in the transfer of the first sugar residue.

-

AhUGT1 : This UGT is involved in subsequent glycosylation steps.

-

-

Acylation: The final step in the biosynthesis of many aescin variants is the acylation of the sugar moieties or the aglycone itself. This is catalyzed by BAHD acyltransferases.

-

AcBAHD6 and AhBAHD1 : These enzymes are responsible for the transfer of acyl groups, such as angelic acid or tiglic acid, to the saponin structure.

-

The following diagram illustrates the proposed biosynthetic pathway of α-aescin.

Quantitative Data

While specific data on enzyme kinetics and intermediate concentrations in the α-aescin pathway are not widely available in the public domain, several studies have quantified the total and individual aescin content in Aesculus hippocastanum seeds. This information is crucial for quality control of herbal preparations and for understanding the metabolic output of the pathway.

| Compound Group | Component | Concentration Range in Dried Seeds | Reference |

| Total Triterpene Saponins (B1172615) (Aescin) | - | 3-10% | [1] |

| An impressive 13% in weight of escins in the dry seeds was measured. | [2] | ||

| Protoaescigenin | - | Minimum 1.5% of triterpene glycosides, expressed as protoaescigenin. | [1] |

| Individual Escins | Escin (B49666) Ia | Constitutes a significant portion of the total escin mixture. | [2] |

| Escin Ib | A major component of the escin mixture. | [2] | |

| Isoescin Ia | Present in notable amounts. | [2] | |

| Isoescin Ib | A key isomer in the escin complex. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the α-aescin biosynthesis pathway.

Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

Transient expression in N. benthamiana is a widely used method for the functional characterization of plant biosynthetic enzymes.

Objective: To express candidate genes from A. hippocastanum and analyze the production of aescin intermediates.

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

Binary expression vectors (e.g., pEAQ-HT)

-

Nicotiana benthamiana plants (4-6 weeks old)

-

LB medium with appropriate antibiotics

-

Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

-

Syringes (1 mL, needleless)

Protocol:

-

Vector Construction: Clone the coding sequences of the candidate genes (e.g., AcOCS6, AcCYP716A278, AcCSL1, AcBAHD6) into the binary expression vector under the control of a suitable promoter (e.g., CaMV 35S).

-

Agrobacterium Transformation: Transform the resulting constructs into A. tumefaciens by electroporation or heat shock.

-

Culture Preparation: Grow a single colony of transformed Agrobacterium in LB medium with appropriate antibiotics at 28°C overnight.

-

Infiltration Culture: Inoculate a larger volume of LB medium with the overnight culture and grow to an OD₆₀₀ of 0.8-1.0.

-

Cell Preparation: Pellet the bacterial cells by centrifugation (4000 x g, 10 min) and resuspend in infiltration buffer to a final OD₆₀₀ of 1.0. Incubate at room temperature for 2-4 hours.

-

Infiltration: Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe. For co-expression of multiple genes, mix the respective Agrobacterium cultures before infiltration.

-

Incubation: Maintain the infiltrated plants in a growth chamber for 3-5 days.

-

Metabolite Extraction and Analysis: Harvest the infiltrated leaf tissue, freeze-dry, and grind to a fine powder. Extract the metabolites with a suitable solvent (e.g., 80% methanol) and analyze by LC-MS.

LC-MS Analysis of Aescin and its Intermediates

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of saponins.

Objective: To analyze the profile of aescin and its precursors in plant extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)

-

C18 reversed-phase column

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

Protocol:

-

Sample Preparation: Prepare methanolic extracts of plant material as described in section 4.1. Filter the extracts through a 0.22 µm syringe filter before injection.

-

Chromatographic Separation:

-

Inject 5-10 µL of the sample onto the C18 column.

-

Use a gradient elution program, for example:

-

0-2 min: 10% B

-

2-20 min: 10-90% B (linear gradient)

-

20-25 min: 90% B

-

25-26 min: 90-10% B (linear gradient)

-

26-30 min: 10% B

-

-

Set the flow rate to 0.3-0.5 mL/min.

-

Maintain the column temperature at 30-40°C.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in either positive or negative ion mode. Electrospray ionization (ESI) is commonly used.

-

Acquire full scan mass spectra over a range of m/z 100-1500.

-

For targeted analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.

-

-

Data Analysis: Identify compounds based on their retention times and mass spectra by comparing them to authentic standards or published data. Quantify the compounds using a calibration curve of a standard.

In Vitro Enzyme Assays

In vitro assays are essential for determining the specific activity and kinetic parameters of biosynthetic enzymes.

Objective: To characterize the function of a purified or heterologously expressed enzyme.

General Protocol Outline (example for a CYP enzyme):

-

Enzyme Preparation: Purify the recombinant enzyme (e.g., from E. coli or yeast expression) or prepare microsomes from yeast or insect cells expressing the CYP and its reductase partner.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Substrate (e.g., β-amyrin, dissolved in a suitable solvent like DMSO)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Microsomal preparation or purified enzyme and reductase.

-

-

Reaction Initiation and Incubation: Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes. Initiate the reaction by adding NADPH. Incubate for a specific time (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Extract the products by vortexing and centrifugation.

-

Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis by LC-MS or GC-MS.

Regulation of α-Aescin Biosynthesis

The biosynthesis of triterpenoid saponins in plants is tightly regulated by a complex network of signaling pathways, often in response to developmental cues and environmental stresses. While the specific regulatory mechanisms for α-aescin biosynthesis in A. hippocastanum are not yet fully elucidated, general principles from other saponin-producing plants provide a framework for understanding its potential regulation.

Phytohormones, particularly jasmonic acid (JA) and abscisic acid (ABA) , are known to be key signaling molecules that can induce the expression of genes involved in triterpenoid saponin biosynthesis. These hormonal signals are perceived by receptors, triggering downstream signaling cascades that ultimately lead to the activation of specific transcription factors (TFs) . These TFs then bind to the promoter regions of the biosynthetic genes, upregulating their transcription and leading to increased saponin production.

Several families of transcription factors have been implicated in the regulation of triterpenoid biosynthesis, including WRKY , AP2/ERF , and bHLH TFs. It is likely that a combination of these factors orchestrates the expression of the α-aescin biosynthetic genes in A. hippocastanum.

The following diagram provides a generalized model for the potential regulation of α-aescin biosynthesis.

Conclusion and Future Perspectives

Significant progress has been made in identifying the key genes and enzymes involved in the α-aescin biosynthesis pathway in Aesculus hippocastanum. The availability of genomic and transcriptomic data has paved the way for a deeper understanding of this complex metabolic pathway. However, several knowledge gaps remain. Future research should focus on:

-

Elucidating the complete sequence of oxidative reactions leading to protoaescigenin and the specific roles of each identified cytochrome P450 enzyme.

-

Determining the kinetic parameters of the biosynthetic enzymes to identify potential rate-limiting steps.

-

Quantifying the in planta concentrations of pathway intermediates to better understand the metabolic flux.

-

Identifying the specific transcription factors and signaling pathways that regulate α-aescin biosynthesis in response to different stimuli.

Addressing these questions will not only provide a more complete picture of this important biosynthetic pathway but also facilitate the development of metabolic engineering strategies for the sustainable production of α-aescin and its derivatives for pharmaceutical applications. This technical guide serves as a foundation for these future endeavors, providing a comprehensive summary of the current state of knowledge and practical experimental guidance.

References

An In-depth Technical Guide to the Physical and Chemical Properties of α-Aescin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of α-Aescin, a complex mixture of triterpenoid (B12794562) saponins (B1172615) derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). This document details its structural characteristics, solubility, and analytical methodologies, and explores its mechanism of action through key signaling pathways, making it a vital resource for research and development.

Core Physical and Chemical Properties

α-Aescin is a natural mixture of acylated triterpene glycosides. It is structurally similar to β-Aescin, which is often considered the more pharmacologically active component.[1] The quantitative properties of α-Aescin are summarized below.

| Property | Data | Citations |

| Molecular Formula | C₅₅H₈₆O₂₄ | [2] |

| Molecular Weight | 1131.26 g/mol | [2] |

| CAS Number | 66795-86-6 | [1] |

| Synonyms | Isoaescin Ia, Isoaescin Ib | [2] |

| Appearance | White amorphous powder | |

| Melting Point | ~223 °C (for the general Aescin mixture) | |

| Solubility | Soluble: Methanol (B129727), Ethanol (B145695), Dimethyl Sulfoxide (DMSO, ~25 mg/mL), Dimethylformamide (DMF, ~20 mg/mL).[3] Sparingly Soluble: Water (solubility increases with pH), PBS (pH 7.2) ~5 mg/mL. Insoluble: Ether, Acetone, Chlorinated Hydrocarbons. | [3] |

| UV Absorbance | Exhibits poor UV absorbance.[4] HPLC-UV detection is typically performed at low wavelengths such as 220 nm.[2][5] | [2][4][5] |

| Spectral Data (NMR) | ¹H-NMR spectroscopy has been used to identify and differentiate isomers within the aescin mixture, particularly the cis-trans isomers related to the angelic or tiglic acid moieties attached to the triterpene backbone.[6] Detailed spectral data is not widely published. | [6] |

| Spectral Data (IR) | Near-Infrared (NIR) spectroscopy, covering a wavelength range of 950 nm - 1650 nm, has been successfully employed to build quantitative calibration models for various aescin components in extraction solutions.[7][8][9] | [7][8][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate extraction, isolation, and quantification of α-Aescin.

This protocol describes a common laboratory-scale method for extracting and purifying the aescin saponin (B1150181) mixture.

-

Preparation: Dry mature horse chestnut seeds in an oven at 50°C overnight. Grind the dried seeds into a fine powder using a cyclone mill.[10]

-

Initial Extraction: Macerate the seed powder with 50-70% aqueous ethanol (v/v) or methanol at room temperature with stirring for several hours to overnight. A drug-to-solvent ratio of 2:5 is often used.[3][11] This selective solvent concentration minimizes the extraction of fatty oils.[3]

-

Filtration: Filter the mixture to separate the liquid extract from the solid seed residue. The extraction process on the residue can be repeated to maximize yield.[3]

-

Solvent Removal: Combine the filtrates and concentrate the extract under vacuum to remove the alcohol, yielding a crude aqueous extract.

-

Liquid-Liquid Partitioning: Partition the aqueous extract sequentially with solvents of increasing polarity, such as n-hexane and chloroform, to remove apolar compounds like lipids and chlorophylls.[10]

-

Saponin Fractionation: Extract the remaining aqueous layer with water-saturated n-butanol. The saponins, including α-Aescin, will partition into the n-butanol layer.[12]

-

Purification: Wash the n-butanol fraction with a dilute base (e.g., 0.5% NaOH) to remove acidic impurities, followed by washing with water. Pass the organic layer through a column of acidic alumina (B75360) for further purification.[12]

-

Final Product: Concentrate the purified n-butanol layer to dryness under vacuum to yield a white amorphous powder containing a mixture of aescin saponins.[12]

Thin-Layer Chromatography (TLC) coupled with densitometry is a robust method for the identification and quantification of α-Aescin.[13]

-

Standard Preparation: Prepare a stock solution of α-Aescin standard at a concentration of 4 mg/mL in methanol. Create a series of working standards by diluting the stock solution with methanol.[1]

-

Sample Preparation: For solid dosage forms, weigh and finely powder the tablets. Suspend an amount of powder equivalent to 20 mg of aescin in methanol, sonicate for 20 minutes, and filter through a 0.45-µm filter.[2]

-

Chromatography:

-

Stationary Phase: Use silica (B1680970) gel 60F₂₅₄ plates, activated at 120°C for 30 minutes prior to use.[1]

-

Mobile Phase: A mixture of n-butanol, acetic acid, and water in a volume ratio of 30:7:13 provides optimal separation.[1][13]

-

Application: Apply 5 µL of the standard and sample solutions to the TLC plate.

-

Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

-

-

Visualization: Since α-Aescin has weak chromophore groups, visualization requires a dipping reagent.[1][4]

-

Dry the developed plate thoroughly.

-

Dip the plate into a visualizing reagent such as 10% sulfuric acid in ethanol or 5% vanillin (B372448) in methanol/sulfuric acid.[1][14]

-

Heat the plate at 100-105°C for approximately 5 minutes until colored spots appear.

-

-

Densitometric Analysis:

-

Scan the plate using a TLC scanner.

-

Measure the remission absorption of the colored spots. For the vanillin/sulfuric acid reagent, the maximum absorption is in the visible range of 650-700 nm.[14]

-

Quantify the amount of α-Aescin in the sample by comparing the peak area to the calibration curve generated from the standards.

-

A reversed-phase HPLC method with UV detection is commonly used for the precise quantification of aescin isomers.[2][15]

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and a data acquisition system.

-

Chromatographic Conditions:

-

Column: Gemini C18 (250 mm × 4.6 mm, 5 µm particle size).[2][15]

-

Mobile Phase: An isocratic mixture of acetonitrile (B52724) and 0.1% aqueous phosphoric acid solution (40:60, v/v).[2][15]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Standard and Sample Preparation: Prepare standards and samples as described in the TLC protocol, using the mobile phase as the final diluent if necessary.

-

Analysis: Inject the standard solutions to establish a calibration curve based on peak area versus concentration. Inject the sample solutions and quantify the α-Aescin content by interpolating its peak area from the calibration curve. The method should be validated for linearity, precision, and accuracy according to ICH guidelines.[4]

Biological Activity & Key Signaling Pathways

Aescin exhibits significant anti-inflammatory, anti-edematous, and venotonic properties.[16][17] Its mechanism of action involves the modulation of critical cellular signaling pathways.

The anti-inflammatory effects of aescin are strongly correlated with its ability to modulate the glucocorticoid receptor (GR) and subsequently inhibit the Nuclear Factor-kappa B (NF-κB) pathway.[18]

-

Mechanism: Aescin upregulates the protein expression of the GR.[18] Upon activation, the GR can interfere with the pro-inflammatory NF-κB signaling cascade. NF-κB is a key transcription factor that, under inflammatory stimuli (like TNF-α or LPS), translocates to the nucleus and promotes the expression of inflammatory genes (e.g., cytokines, chemokines, iNOS). By enhancing GR signaling, aescin effectively suppresses the activation and nuclear translocation of NF-κB, leading to a reduction in the production of inflammatory mediators.[18][19]

Aescin has also been shown to attenuate inflammation and oxidative stress by downregulating the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[20]

-

Mechanism: In response to cellular stress, such as reactive oxygen species (ROS) or inflammatory cytokines like TNF-α, the p38 MAPK pathway is activated. This leads to the downstream activation of transcription factors and the production of further inflammatory mediators. Studies have demonstrated that aescin treatment can decrease the phosphorylation (activation) of p38 MAPK.[20] This inhibition helps to block the inflammatory cascade, reducing inflammation-mediated tissue damage and apoptosis.[20][21]

References

- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 2. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. A Rapid and Simple Quantitative Method for the Active Ingredients of Aescin in the Extraction Process Using Near Infrared Spectroscopy [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. m.elewa.org [m.elewa.org]

- 12. WO2003080636A1 - A simple process for obtaining beta-aescin from indian horse chestnut (aesculus indica) - Google Patents [patents.google.com]

- 13. TLC-densitometric analysis of α-escin in bulk drug substance and in pharmaceutical dosage forms - Current Issues in Pharmacy and Medical Sciences - Volume 28, Issue 3 (2015) - PSJD - Yadda [psjd.icm.edu.pl]

- 14. researchgate.net [researchgate.net]

- 15. New HPLC pattern-oriented approach for quality control of enteric coated tablets containing aescin from Aesculus hippocastanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. caringsunshine.com [caringsunshine.com]

- 18. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Aescin? [synapse.patsnap.com]

- 20. Aescin ameliorates alcohol-induced liver injury. A possible implication of ROS / TNF-alpha / p38MAPK / caspase-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Escin’s Action on Bradykinin Pathway: Advantageous Clinical Properties for an Unknown Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the In Vitro Mechanisms of α-Aescin: A Technical Guide for Researchers

Abstract

α-Aescin, a prominent triterpenoid (B12794562) saponin (B1150181) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), has garnered significant attention for its therapeutic potential, particularly in the management of venous insufficiency and edema. This technical guide provides an in-depth exploration of the in vitro mechanism of action of α-aescin, with a focus on its anti-inflammatory and endothelial-protective effects. Drawing from a comprehensive review of published literature, this document outlines the key molecular pathways influenced by α-aescin, presents detailed protocols for relevant in vitro assays, and tabulates quantitative data to support the described mechanisms. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of vascular biology and the development of novel therapeutic agents.

Introduction

α-Aescin is a complex mixture of saponins (B1172615) that exhibits a range of pharmacological activities, including anti-inflammatory, anti-edematous, and venotonic properties.[1][2] The in vitro investigation of its mechanisms of action is crucial for understanding its therapeutic effects at a cellular and molecular level. This guide focuses on two primary areas of α-aescin's in vitro activity: its protective effects on endothelial cells and its modulation of inflammatory signaling pathways.

Endothelial-Protective Effects of α-Aescin

The vascular endothelium plays a critical role in maintaining vascular homeostasis. Endothelial dysfunction is a hallmark of various vascular diseases. α-Aescin has been shown to exert significant protective effects on endothelial cells in vitro through the modulation of proliferation, migration, apoptosis, and permeability.

Inhibition of Endothelial Cell Proliferation and Migration

α-Aescin has been demonstrated to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner.[3] This anti-proliferative effect is crucial for its potential anti-angiogenic activity. The inhibition of excessive endothelial cell proliferation can contribute to the stabilization of blood vessels.

Table 1: Effect of β-Aescin Sodium on Endothelial Cell Proliferation

| Concentration (µg/mL) | Inhibition of HUVEC Proliferation |

| 10 | Dose-dependent inhibition observed |

| 20 | Dose-dependent inhibition observed |

| 40 | Dose-dependent inhibition and induction of apoptosis |

Data synthesized from literature.[3]

Induction of Endothelial Cell Apoptosis

At higher concentrations, α-aescin has been shown to induce apoptosis in endothelial cells.[3] This pro-apoptotic effect on activated or excessively proliferating endothelial cells may contribute to its therapeutic benefits in conditions characterized by pathological angiogenesis.

Reduction of Endothelial Permeability

A key mechanism underlying the anti-edematous effect of α-aescin is its ability to reduce endothelial permeability.[4][5] In vitro studies have shown that α-aescin can protect the endothelial barrier against inflammatory stimuli.[5] This effect is partly attributed to its ability to stabilize the endothelial cytoskeleton and preserve the integrity of cell-cell junctions.[1] For instance, α-escin has been shown to prevent the hypoxia-induced disruption of platelet endothelial cell adhesion molecule-1 (PECAM-1) expression and distribution.[1]

Anti-inflammatory Mechanisms of α-Aescin

Chronic inflammation is a key driver of various diseases. α-Aescin exhibits potent anti-inflammatory effects in vitro, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[6] α-Aescin has been shown to inhibit the activation of NF-κB.[2] This inhibition is thought to be mediated, at least in part, through a glucocorticoid-like mechanism, involving the upregulation of the glucocorticoid receptor (GR).[2][6]

Table 2: IC50 Values for β-Aescin Cytotoxicity (48h exposure)

| Cell Line | Assay | IC50 (µg/mL) |

| Human Colon Adenocarcinoma | SRB | Data not explicitly provided, but cytotoxicity is noted. |

| Human Colon Adenocarcinoma | MTT | Data not explicitly provided, but cytotoxicity is noted. |

Note: Specific IC50 values for endothelial cells were not consistently available in the reviewed literature, but dose-dependent effects on proliferation and viability are well-documented. The provided data is from a study on colon adenocarcinoma cells to illustrate the cytotoxic potential at higher concentrations.[7]

Diagram 1: α-Aescin's Inhibition of the NF-κB Signaling Pathway

Caption: Simplified diagram of α-Aescin's inhibitory effect on the NF-κB signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to investigate the mechanism of action of α-aescin.

Endothelial Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of α-aescin (e.g., 10, 20, 40 µg/mL) and a vehicle control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Diagram 2: Workflow for Endothelial Cell Proliferation (MTT) Assay

Caption: Step-by-step workflow for the MTT-based cell proliferation assay.

Endothelial Permeability Assay (Transwell Assay)

This assay measures the passage of molecules across an endothelial cell monolayer.[8][9]

-

Insert Preparation: Coat Transwell inserts with a suitable extracellular matrix protein (e.g., collagen or fibronectin).

-

Cell Seeding: Seed HUVECs onto the coated inserts at a high density to form a confluent monolayer.

-

Monolayer Formation: Culture the cells for 2-3 days until a tight monolayer is formed. The integrity of the monolayer can be monitored by measuring transendothelial electrical resistance (TEER).

-

Treatment: Treat the endothelial monolayer with α-aescin and/or an inflammatory stimulus (e.g., TNF-α) for a specified duration.

-

Tracer Addition: Add a fluorescently labeled high molecular weight dextran (B179266) (e.g., FITC-dextran) to the upper chamber.

-

Sampling: At various time points, collect samples from the lower chamber.

-

Fluorescence Measurement: Measure the fluorescence of the samples from the lower chamber using a fluorometer.

-

Data Analysis: Calculate the permeability coefficient based on the amount of tracer that has passed through the monolayer.

Western Blotting for NF-κB Activation

This technique is used to detect the levels of key proteins in the NF-κB signaling pathway.[10][11][12]

-

Cell Culture and Treatment: Culture HUVECs and treat them with α-aescin with or without a pro-inflammatory stimulus (e.g., LPS).

-

Protein Extraction: Lyse the cells to extract total protein or perform subcellular fractionation to isolate cytoplasmic and nuclear proteins.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin or Lamin B1 for nuclear fractions).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

In vitro studies have provided significant insights into the molecular mechanisms underlying the therapeutic effects of α-aescin. Its ability to protect the vascular endothelium by inhibiting proliferation and reducing permeability, coupled with its potent anti-inflammatory activity through the modulation of the NF-κB signaling pathway, underscores its potential as a valuable therapeutic agent for a range of vascular and inflammatory disorders. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers to further investigate the multifaceted actions of α-aescin and to explore its potential in novel drug development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of beta-escin sodium on endothelial cells proliferation, migration and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Pharmacological Profile of α-Aescin: A Technical Guide

Introduction

α-Aescin is a prominent bioactive triterpenoid (B12794562) saponin (B1150181) derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is a major component of the saponin mixture known as "escin," which has long been recognized for its therapeutic properties. This technical guide provides an in-depth overview of the pharmacological profile of α-aescin, with a focus on its pharmacodynamics, pharmacokinetics, and toxicology. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action.

Pharmacodynamics

The primary pharmacological activities of α-aescin include anti-inflammatory, anti-edematous, and venotonic effects. These properties are attributed to a variety of mechanisms at the molecular and cellular levels.

Anti-Inflammatory and Anti-Edematous Effects

α-Aescin exerts its anti-inflammatory and anti-edematous effects through several mechanisms:

-

Modulation of the NF-κB Signaling Pathway: α-Aescin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[2] By inhibiting NF-κB, α-aescin reduces the production of inflammatory cytokines such as TNF-α and IL-1β.

-

Glucocorticoid Receptor Interaction: Evidence suggests that aescin exhibits glucocorticoid-like activity. It can enhance the expression of the glucocorticoid receptor (GR), leading to the transrepression of pro-inflammatory transcription factors like NF-κB.[2][3] This contributes to its anti-inflammatory effects without the typical side effects of corticosteroids.

-

Reduction of Capillary Permeability: A key aspect of α-aescin's anti-edematous action is its ability to decrease the permeability of capillaries, thus preventing the leakage of fluid into surrounding tissues.[4] This is partly achieved through the inhibition of hyaluronidase (B3051955), an enzyme that degrades hyaluronic acid in the extracellular matrix.[5]

Venotonic Effects

α-Aescin improves venous tone and reduces venous stasis. This is achieved through:

-

Increased Venous Contraction: In vitro studies on isolated human saphenous veins have demonstrated that aescin induces a sustained increase in venous tone.[5] This effect is believed to be mediated by an enhanced entry of calcium ions into vascular smooth muscle cells.[4]

-

Prostaglandin (B15479496) F2α Release: Aescin may also exert its venotonic effect by stimulating the release of prostaglandin F2α (PGF2α) from veins, which has vasoconstrictive properties.[6]

Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative data on the pharmacodynamic effects of aescin. It is important to note that much of the available research has been conducted on the "escin" mixture or β-aescin, with specific data for α-aescin being limited.

| Parameter | Target | Value | Compound Tested | Source |

| IC50 | Hyaluronidase | 149.9 µM | Escin (B49666) | [5] |

Signaling Pathways

NF-κB Signaling Pathway Inhibition by α-Aescin

α-Aescin's anti-inflammatory effects are significantly mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. α-Aescin is thought to interfere with this cascade, potentially by inhibiting the activation of the IKK complex.

References

- 1. What is the mechanism of Aescin? [synapse.patsnap.com]

- 2. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Paving the way towards effective plant-based inhibitors of hyaluronidase and tyrosinase: a critical review on a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aescin: pharmacology, pharmacokinetics and therapeutic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of α-Aescin: A Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-Aescin, a prominent triterpenoid (B12794562) saponin (B1150181) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the biological activity spectrum of α-Aescin, with a primary focus on its well-documented anti-inflammatory, anti-edematous, and anti-cancer properties. We delve into the molecular mechanisms underpinning these effects, summarizing key quantitative data from preclinical studies and outlining detailed experimental protocols. Furthermore, this guide presents visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of α-Aescin's therapeutic potential.

Core Biological Activities and Mechanisms of Action

This compound exerts a range of biological effects, primarily attributed to its ability to modulate inflammatory cascades, reduce vascular permeability, and induce apoptosis in cancerous cells.

Anti-inflammatory and Anti-edematous Activity

The anti-inflammatory and anti-edematous properties of α-Aescin are its most clinically recognized attributes, making it a valuable agent in the management of conditions such as chronic venous insufficiency and post-traumatic swelling.[1][2] The primary mechanism involves the modulation of the glucocorticoid receptor (GR) and subsequent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] By enhancing GR expression, α-Aescin mimics the anti-inflammatory effects of glucocorticoids without their associated adverse effects.[4] This leads to the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6]

Furthermore, α-Aescin is known to inhibit hyaluronidase (B3051955), an enzyme that degrades hyaluronic acid, a key component of the extracellular matrix.[7] Inhibition of hyaluronidase helps to maintain the integrity of the vascular endothelium, thereby reducing capillary permeability and edema formation.

Anti-cancer Activity

A growing body of evidence highlights the potent anti-cancer properties of α-Aescin across various cancer cell lines. Its cytotoxic effects are primarily mediated through the induction of apoptosis (programmed cell death). Key mechanisms include:

-

Modulation of Apoptotic Proteins: α-Aescin upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis.

-

Inhibition of Proliferation and Metastasis: α-Aescin has been shown to inhibit the proliferation of cancer cells and suppress their metastatic potential by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and tumor invasion.[3]

-

Interference with Key Signaling Pathways: The anti-cancer effects of α-Aescin are also linked to its ability to modulate critical signaling pathways involved in cell survival and proliferation, including the PI3K/Akt pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of α-Aescin from various preclinical studies.

Table 1: Anti-inflammatory and Anti-edematous Activity of α-Aescin

| Biological Effect | Model System | α-Aescin Concentration/Dosage | Observed Effect | Reference |

| Inhibition of Paw Edema | Carrageenan-induced rat paw edema | 5 and 10 mg/kg (oral) | Significant inhibition of paw edema at 3, 4, 5, 6, 8, 12, and 24 hours. | [7] |

| Inhibition of Paw Edema | Carrageenan-induced rat paw edema | 1.8 mg/kg (i.v.) | Significant inhibition of paw edema from 4 to 24 hours. | [3] |

| Reduction of Capillary Permeability | Acetic acid-induced vascular permeability in mice | Not specified | Inhibition of vascular permeability. | [7] |

| Inhibition of Pro-inflammatory Cytokines | LPS-stimulated murine macrophages | Not specified | Reduced production of TNF-α and IL-1β. | [4] |

| Hyaluronidase Inhibition | In vitro enzyme assay | IC50 values vary depending on the specific assay conditions. | Inhibition of hyaluronidase activity. | [7] |

Table 2: Anti-cancer Activity of α-Aescin

| Cancer Cell Line | Assay | α-Aescin Concentration | IC50 Value | Reference |

| C6 Glioma | MTT Assay | Not specified | Dose-dependent antiproliferative effects. | |

| A549 (Lung Adenocarcinoma) | MTT Assay | 14 and 21 μg/ml | Dose-dependent antiproliferative effects and induction of apoptosis. | |

| Various Cancer Cell Lines (e.g., HTB-26, PC-3, HepG2) | Crystal Violet Assay | Not specified | IC50 values between 10 and 50 µM. | [1] |

| Human Colon Adenocarcinoma (LoVo) | MTT/SRB Assay | 48h exposure | IC50 values vary depending on the specific β-aescin type. | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of α-Aescin's biological activities.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

Materials:

-

Male Wistar rats (180-220 g)

-

α-Aescin

-

1% (w/v) Carrageenan solution in sterile saline

-

Plethysmometer

-

Vehicle (e.g., saline or carboxymethyl cellulose)

-

Positive control (e.g., Dexamethasone)

Procedure:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=8 per group): Vehicle control, positive control (Dexamethasone), and α-Aescin treatment groups (e.g., 5 and 10 mg/kg).[7]

-

Drug Administration: Administer α-Aescin (orally or intravenously) or the vehicle to the respective groups one hour before carrageenan injection.[7][8]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, 5, 6, 8, 12, and 24 hours after carrageenan injection.[7]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of α-Aescin on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

α-Aescin

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of α-Aescin (e.g., 0-100 µg/mL) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-